molecular formula C18H19F3N4O2 B12161566 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B12161566
M. Wt: 380.4 g/mol
InChI Key: OHLCQYVATUVYGH-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound. It features a piperidine ring substituted with a carboxamide group, a methoxypyridazine moiety, and a trifluoromethylphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Carboxamide Group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivatives under amide bond-forming conditions.

    Attachment of the Methoxypyridazine Moiety: This step might involve nucleophilic substitution or coupling reactions.

    Incorporation of the Trifluoromethylphenyl Group: This can be done using Friedel-Crafts acylation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a pyridazine carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxypyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamide derivatives.

    Methoxypyridazine derivatives: Compounds with similar pyridazine moieties.

    Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties.

Properties

Molecular Formula

C18H19F3N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H19F3N4O2/c1-27-16-6-5-15(23-24-16)25-9-7-12(8-10-25)17(26)22-14-4-2-3-13(11-14)18(19,20)21/h2-6,11-12H,7-10H2,1H3,(H,22,26)

InChI Key

OHLCQYVATUVYGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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